molecular formula C14H21NO2 B14207774 4-(3,4-Dimethylphenyl)-N-methoxy-N-methylbutanamide CAS No. 827345-03-9

4-(3,4-Dimethylphenyl)-N-methoxy-N-methylbutanamide

Katalognummer: B14207774
CAS-Nummer: 827345-03-9
Molekulargewicht: 235.32 g/mol
InChI-Schlüssel: WIWGKLMHOYOCLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3,4-Dimethylphenyl)-N-methoxy-N-methylbutanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a butanamide backbone substituted with a 3,4-dimethylphenyl group and a methoxy-methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethylphenyl)-N-methoxy-N-methylbutanamide can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylphenyl isocyanate with N-methoxy-N-methylbutanamide under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to isolate the compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3,4-Dimethylphenyl)-N-methoxy-N-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(3,4-Dimethylphenyl)-N-methoxy-N-methylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(3,4-Dimethylphenyl)-N-methoxy-N-methylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,4-Dimethylphenyl isocyanate: A precursor in the synthesis of 4-(3,4-Dimethylphenyl)-N-methoxy-N-methylbutanamide.

    3,4-Dimethoxyphenethylamine: A structurally related compound with different functional groups.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a 3,4-dimethylphenyl group with a methoxy-methyl butanamide backbone makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

827345-03-9

Molekularformel

C14H21NO2

Molekulargewicht

235.32 g/mol

IUPAC-Name

4-(3,4-dimethylphenyl)-N-methoxy-N-methylbutanamide

InChI

InChI=1S/C14H21NO2/c1-11-8-9-13(10-12(11)2)6-5-7-14(16)15(3)17-4/h8-10H,5-7H2,1-4H3

InChI-Schlüssel

WIWGKLMHOYOCLW-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)CCCC(=O)N(C)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.